2-Hydroxy-3,3-dimethylbutanenitrile
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Overview
Description
2-Hydroxy-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H11NO It is a cyanohydrin derivative, characterized by the presence of both a hydroxyl group and a nitrile group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,3-dimethylbutanenitrile can be synthesized through the reaction of pivalaldehyde with trimethylsilyl cyanide in the presence of a catalyst such as magnesium iodide etherate. The reaction typically occurs at room temperature and can be completed within a few hours . The general reaction scheme is as follows:
[ \text{Pivalaldehyde} + \text{Trimethylsilyl cyanide} \xrightarrow{\text{MgI}_2} \text{this compound} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: 3,3-Dimethylbutanoic acid.
Reduction: 2-Amino-3,3-dimethylbutanenitrile.
Substitution: 2-Alkoxy-3,3-dimethylbutanenitrile.
Scientific Research Applications
2-Hydroxy-3,3-dimethylbutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme-catalyzed reactions, particularly those involving hydroxynitrile lyases.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-Hydroxy-3,3-dimethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes. For example, it can act as a substrate for hydroxynitrile lyases, leading to the formation of corresponding aldehydes and cyanide ions. The pathways involved include nucleophilic addition and elimination reactions.
Comparison with Similar Compounds
- 2-Hydroxy-2-methylbutanenitrile
- 2-Hydroxy-3-methylbutanenitrile
- 2-Hydroxy-3,3-dimethylpentanenitrile
Comparison: 2-Hydroxy-3,3-dimethylbutanenitrile is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. The presence of two methyl groups on the butane backbone enhances steric hindrance, affecting its chemical behavior and interaction with reagents .
Properties
IUPAC Name |
2-hydroxy-3,3-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2,3)5(8)4-7/h5,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOOLIIHRNLCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33350-17-3 |
Source
|
Record name | 2-hydroxy-3,3-dimethylbutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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